molecular formula C21H20ClN3O3S B2895693 N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 449791-73-5

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

Cat. No.: B2895693
CAS No.: 449791-73-5
M. Wt: 429.92
InChI Key: REMLHYGBSYCIKC-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazol class, characterized by a fused thiophene-pyrazole core with a sulfone (5,5-dioxo) moiety. Key structural features include:

  • Position 2 substitution: A 4-chlorophenyl group, contributing electron-withdrawing effects and enhanced lipophilicity.
  • Position 3 substitution: A 2-phenylbutanamide side chain, introducing conformational flexibility and aromatic interactions.

The compound’s molecular formula is C₂₁H₁₈ClN₃O₃S, with a molecular weight of 427.9 g/mol.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-29(27,28)13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMLHYGBSYCIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole core

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N'-Cyclopentyl-N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4)

This analog shares the thieno[3,4-c]pyrazol sulfone core but differs in substituents :

  • Position 2 substitution : 4-Fluorophenyl (vs. 4-chlorophenyl).
  • Position 3 substitution : Ethanediamide with a cyclopentyl group (vs. 2-phenylbutanamide).
Comparative Data Table
Property Target Compound Fluorophenyl Analog (CAS 899733-57-4)
Molecular Formula C₂₁H₁₈ClN₃O₃S C₁₈H₁₉FN₄O₄S
Molecular Weight (g/mol) 427.9 406.4
R1 (Position 2) 4-Chlorophenyl 4-Fluorophenyl
R2 (Position 3) 2-Phenylbutanamide N'-Cyclopentylethanediamide
Key Functional Groups Sulfone, Chloroarene, Flexible butanamide Sulfone, Fluoroarene, Rigid ethanediamide
Theoretical LogP (Estimated) ~3.5 (higher lipophilicity) ~2.8 (moderate lipophilicity)

Substituent Effects and Implications

Electronic Effects
  • The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-fluorophenyl group in the analog. This may enhance electrophilic reactivity or stabilize charge-transfer interactions in biological targets .
Steric and Conformational Differences
  • The 2-phenylbutanamide side chain introduces greater conformational flexibility, which could enhance binding to flexible protein pockets. In contrast, the ethanediamide-cyclopentyl group in the analog imposes rigidity, favoring entropic gains in pre-organized binding sites .
Hydrogen-Bonding Capacity
  • The ethanediamide group (two amide bonds) in the analog offers additional hydrogen-bonding sites compared to the single amide in the target compound. This might enhance solubility or target affinity in hydrophilic environments .

Computational and Crystallographic Insights

Structural analyses of such compounds often employ:

  • SHELXL/SHELXTL : For refining crystallographic data to determine bond lengths, angles, and sulfone geometry .
  • ORTEP-3 : For visualizing molecular conformations and substituent orientations, aiding in structure-activity relationship (SAR) studies .

Q & A

Q. What are the common synthetic routes for synthesizing N-[2-(4-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thieno[3,4-c]pyrazole precursors. Key steps include:
  • Cyclocondensation of thiophene derivatives with hydrazines under reflux (e.g., xylene at 140°C for 6–8 hours) .
  • Functionalization via nucleophilic acyl substitution using 2-phenylbutanamide in the presence of catalysts like palladium acetate .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Yield optimization requires inert atmospheres (argon/nitrogen) and precise stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 485.2) .
  • X-ray Crystallography : Resolves 3D structure using SHELX software; critical for confirming dihedral angles between thienopyrazole and phenylbutanamide moieties .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer :
  • Thieno[3,4-c]pyrazole derivatives often target kinases (e.g., JAK2) or inflammatory pathways (COX-2 inhibition) .
  • Preliminary assays (e.g., MTT cytotoxicity) in cancer cell lines (HeLa, MCF-7) show IC₅₀ values in the low micromolar range .
  • Use SPR (Surface Plasmon Resonance) or fluorescence polarization assays to quantify binding affinity to suspected targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate cytotoxicity results using ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V) .
  • Structural Variability : Compare crystallographic data (e.g., SHELXL-refined structures) to rule out polymorphic effects .
  • Batch Analysis : Ensure synthetic consistency via HPLC purity checks (>98%) to exclude impurities influencing bioactivity .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while retaining the active core .
  • SAR Studies : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl substituents to modulate logP and metabolic stability .
  • Micellar Encapsulation : Use PEGylated nanocarriers to improve bioavailability in in vivo models (e.g., rodent pharmacokinetic studies) .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen derivatives against kinase ATP-binding pockets; prioritize compounds with ΔG < -9 kcal/mol .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond persistence .
  • QSAR Modeling : Train models on IC₅₀ data to correlate substituent electronegativity/steric effects with activity .

Comparative Analysis Tables

Q. Table 1: Structural and Activity Comparison of Thieno[3,4-c]pyrazole Derivatives

Compound NameKey SubstituentsBiological Activity (IC₅₀, μM)Reference
Target Compound4-chlorophenyl, phenylbutanamide2.1 (HeLa)
N-[2-(3-chlorophenyl)-...]3-chlorophenyl, dimethylbenzamide4.7 (MCF-7)
N'-[2-(4-methoxyphenyl)-...]4-methoxyphenyl, hydroxypropyl1.8 (COX-2 inhibition)

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniquePurposeKey ParametersReference
X-ray Crystallography3D structure resolutionR-factor < 0.05, SHELXL refinement
HRMSMolecular weight validationMass error < 3 ppm
¹H NMRFunctional group integrationCoupling constants (J-values)

Key Research Recommendations

  • Prioritize crystallographic studies to resolve conformational flexibility in the thienopyrazole core .
  • Explore hybrid derivatives combining phenylbutanamide with sulfonamide groups for dual-target inhibition .
  • Validate in silico predictions with in vitro assays to bridge computational and experimental gaps .

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